molecular formula C7H11ClN2O B7723240 2-Methoxyphenylhydrazine Hydrochloride CAS No. 57396-67-5

2-Methoxyphenylhydrazine Hydrochloride

Cat. No. B7723240
CAS RN: 57396-67-5
M. Wt: 174.63 g/mol
InChI Key: HECSHXUNOVTAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyphenylhydrazine Hydrochloride, also known as (2-Methoxyphenyl)hydrazine hydrochloride, is a chemical compound with the molecular formula C7H11ClN2O . It has a molecular weight of 174.632 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact arrangement of these atoms forms the unique structure of this compound.


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is light sensitive, air sensitive, and hygroscopic . It is soluble in water . The compound appears as a light yellow to brown powder or crystal .

Scientific Research Applications

  • Carbon Nanotube Functionalization : A method for sidewall functionalization of single-wall carbon nanotubes (SWNTs) through aryl free radical addition has been reported. This functionalization involves 4-methoxyphenyl radicals generated by air oxidation of 4-methoxyphenylhydrazine hydrochloride. The covalent nature of the bond between the nanotubes and the functional groups is confirmed by absorption and Raman spectroscopy (Liu et al., 2006).

  • Synthesis of Melatonin : A practical synthesis method for N-Acetyl-5-methoxytryptamine (Melatonin), a pineal hormone, is described. The process involves treating 4-methoxyphenylhydrazine hydrochloride with acetic anhydride and 4-aminobutyraldehyde dimethylacetal in a mixed solvent system (Hwang & Lee, 1999).

  • Anti-inflammatory Drug Synthesis : A new method is presented for synthesizing 1-(p-Chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetic acid, a potent anti-inflammatory drug. This involves direct preparation from N1-(p-chlorobenzoyl)-p-methoxyphenyl-hydrazine hydrochloride and levulinic acid (Yamamoto, 1968).

  • Phenazine Derivatives Production : The research outlines the biosynthetic pathway construction and production enhancement of 1-Hydroxyphenazine derivatives in Pseudomonas chlororaphis H18. These derivatives have broad-spectrum antibacterial activities and potential biological applications (Wan et al., 2022).

  • Antimicrobial Activity : A study on the synthesis and antimicrobial activities of novel Schiff bases containing 2,4-disubstituted thiazole ring is conducted. The research involved arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines and their antimicrobial screening (Bharti et al., 2010).

  • Insecticide Research : The chemical and biological properties of methoxyfenozide, an insecticidal ecdysteroid agonist, are explored. This compound exhibits high insecticidal efficacy against a range of caterpillar pests (Carlson et al., 2001).

  • Corrosion Inhibition : A study on the inhibition action of 3,6-bis(2-methoxyphenyl)-1,2-dihydro-1,2,4,5-tetrazine (2-MDHT) on the corrosion of mild steel in acidic media is presented. The results reveal that 2-MDHT is a very effective corrosion inhibitor (Elkadi et al., 2000).

Safety and Hazards

2-Methoxyphenylhydrazine Hydrochloride may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of contact with skin or eyes, rinse with plenty of water and seek medical advice .

properties

IUPAC Name

(2-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECSHXUNOVTAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1251925-21-9, 6971-45-5
Record name Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251925-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6971-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6971-45-5
Record name 6971-45-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-methoxyphenyl)hydrazine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyphenylhydrazine Hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Methoxyphenylhydrazine Hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Methoxyphenylhydrazine Hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Methoxyphenylhydrazine Hydrochloride
Reactant of Route 5
2-Methoxyphenylhydrazine Hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Methoxyphenylhydrazine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.